molecular formula C4H9NOS B15197824 3-(Methylsulfanyl)propanamide CAS No. 22551-25-3

3-(Methylsulfanyl)propanamide

Cat. No.: B15197824
CAS No.: 22551-25-3
M. Wt: 119.19 g/mol
InChI Key: UJCYEHJOKQZZHG-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)propanamide is an organic compound with the molecular formula C4H9NOS It is characterized by the presence of a methylsulfanyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylsulfanyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanamide with methanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms involving sulfur-containing substrates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)propanamide involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic attacks, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylthio)propanamide
  • 3-(Ethylsulfanyl)propanamide
  • 3-(Methylsulfinyl)propanamide

Uniqueness

3-(Methylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound for various applications.

Biological Activity

3-(Methylsulfanyl)propanamide, a compound characterized by the presence of a methylthio group, has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₄H₉NOS
  • Molecular Weight : 117.18 g/mol
  • CAS Number : 22551-25-3

This compound features a propanamide backbone with a methylthio substituent at the 3-position, which influences its biological interactions and properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The methylthio group can form covalent bonds with thiol groups in enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The compound may engage with specific receptors involved in inflammatory and pain pathways, suggesting applications in neuropharmacology and anti-inflammatory therapies.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate biochemical pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise, particularly against certain bacterial strains.
  • Nematicidal Effects : Related compounds have demonstrated nematicidal activity, indicating potential applications in agricultural pest control.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialEffective against specific bacterial strains
NematicidalToxicity against nematodes like M. incognita

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of this compound found that it significantly reduced markers of inflammation in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of related compounds with similar structures. The study highlighted that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

Case Study 3: Nematicidal Activity

Research on nematicidal activity revealed that related methylthio compounds displayed varying degrees of toxicity against Meloidogyne incognita. The most active compound showed an LC50 value significantly lower than that of standard nematicides, underscoring the potential utility of these compounds in agricultural applications.

Properties

CAS No.

22551-25-3

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

3-methylsulfanylpropanamide

InChI

InChI=1S/C4H9NOS/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6)

InChI Key

UJCYEHJOKQZZHG-UHFFFAOYSA-N

Canonical SMILES

CSCCC(=O)N

Origin of Product

United States

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